An In-depth Technical Guide to N-(4-amino-2-methylphenyl)butanamide: Structure, Properties, and Potential Applications
An In-depth Technical Guide to N-(4-amino-2-methylphenyl)butanamide: Structure, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-amino-2-methylphenyl)butanamide is a small molecule of interest within medicinal chemistry and drug development. Its structure, featuring a substituted aniline core with a butanamide moiety, suggests potential interactions with biological systems. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, a plausible synthetic route, and potential therapeutic applications of N-(4-amino-2-methylphenyl)butanamide. Drawing upon data from analogous compounds and established chemical principles, this document aims to serve as a foundational resource for researchers exploring the therapeutic potential of this and related molecules.
Chemical Identity and Structure
N-(4-amino-2-methylphenyl)butanamide is an organic compound with the systematic IUPAC name N-(4-amino-2-methylphenyl)butanamide. It is characterized by a butanamide group attached to the nitrogen of 4-amino-2-methylaniline.
Molecular Structure:
Caption: 2D structure of N-(4-amino-2-methylphenyl)butanamide.
The core of the molecule is a benzene ring substituted with a methyl group and an amino group. The butanamide side chain introduces a flexible aliphatic portion and a carbonyl group, which can participate in hydrogen bonding.
Table 1: Chemical Identifiers and Core Properties
| Property | Value | Source |
| IUPAC Name | N-(4-amino-2-methylphenyl)butanamide | - |
| CAS Number | 769928-20-3 | [1] |
| Molecular Formula | C₁₁H₁₆N₂O | [1] |
| Molecular Weight | 192.26 g/mol | [1] |
| Canonical SMILES | CCCC(=O)NC1=CC=C(N)C=C1C | - |
| InChI Key | VLJQWFGEWVHOMY-UHFFFAOYSA-N |
Physicochemical Properties
Experimentally determined physicochemical data for N-(4-amino-2-methylphenyl)butanamide are not widely available in the public domain. However, properties can be estimated based on its structure and data from its isomer, N-(2-amino-4-methylphenyl)butanamide.
Table 2: Estimated Physicochemical Properties
| Property | Estimated Value | Notes and Source |
| Melting Point | ~146 °C | Estimated for the isomer N-(2-amino-4-methylphenyl)butanamide.[2] |
| Boiling Point | ~383 °C | Estimated for the isomer N-(2-amino-4-methylphenyl)butanamide.[2] |
| Water Solubility | Low | Expected due to the aromatic ring and alkyl chain. |
| LogP | ~2.5 | Estimated, indicating moderate lipophilicity. |
These estimated values suggest that N-(4-amino-2-methylphenyl)butanamide is a solid at room temperature with limited solubility in water but better solubility in organic solvents. Its moderate lipophilicity is a key factor in its potential for biological activity, as it influences membrane permeability and interaction with hydrophobic binding pockets of target proteins.
Synthesis of N-(4-amino-2-methylphenyl)butanamide
Proposed Synthetic Pathway
A reliable method for the synthesis of N-(4-amino-2-methylphenyl)butanamide would involve the selective acylation of one of the amino groups of 2-methyl-1,4-phenylenediamine. To achieve selectivity, a protecting group strategy is often employed.
Caption: Proposed synthetic workflow for N-(4-amino-2-methylphenyl)butanamide.
Step-by-Step Experimental Protocol (Hypothetical)
This protocol is based on general methods for the synthesis of related compounds and serves as a guide for researchers.[3]
Step 1: Mono-protection of 2-methyl-1,4-phenylenediamine
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Dissolve 2-methyl-1,4-phenylenediamine in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
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Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (0.9-1.0 equivalents) in the same solvent. The sub-stoichiometric amount of Boc₂O favors mono-protection.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
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Monitor the reaction by thin-layer chromatography (TLC).
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Upon completion, concentrate the reaction mixture under reduced pressure.
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Purify the crude product by column chromatography on silica gel to isolate the mono-Boc-protected intermediate.
Causality: The tert-butyloxycarbonyl (Boc) group is a standard protecting group for amines. Its bulky nature can provide some steric hindrance, aiding in selective mono-protection. The less sterically hindered amino group is expected to react preferentially.
Step 2: Amide Coupling
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Dissolve the mono-Boc-protected diamine in anhydrous DCM.
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Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA) (1.2 equivalents).
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Cool the mixture to 0 °C.
-
Slowly add butyryl chloride (1.1 equivalents).
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Allow the reaction to proceed at room temperature for 2-4 hours, monitoring by TLC.
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Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the protected product.
Causality: The base is essential to neutralize the HCl generated during the acylation reaction, driving the reaction to completion.
Step 3: Deprotection
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Dissolve the protected product from Step 2 in DCM.
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Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in an appropriate solvent (e.g., dioxane).
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Stir the mixture at room temperature for 1-2 hours.
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Monitor the deprotection by TLC.
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Remove the solvent and excess acid under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the final product, N-(4-amino-2-methylphenyl)butanamide.
Causality: Strong acids like TFA or HCl are effective at cleaving the acid-labile Boc protecting group, regenerating the free amine.
Spectral Characterization (Predicted)
Table 3: Predicted Spectral Data
| Technique | Predicted Key Signals/Bands |
| ¹H NMR | - Aromatic protons (3H, in the region of 6.5-7.5 ppm).- Amide proton (1H, broad singlet, ~7-9 ppm).- Amino protons (2H, broad singlet, ~3-5 ppm).- Methyl protons on the ring (3H, singlet, ~2.0-2.5 ppm).- Butanamide chain protons (7H, triplets and sextet, ~0.9-2.4 ppm). |
| ¹³C NMR | - Carbonyl carbon (~170-175 ppm).- Aromatic carbons (~110-150 ppm).- Aliphatic carbons of the butanamide chain and the methyl group (~10-40 ppm). |
| FTIR (cm⁻¹) | - N-H stretching of the primary amine (~3300-3500, two bands).- N-H stretching of the secondary amide (~3200-3400).- C=O stretching of the amide (Amide I band, ~1640-1680).- N-H bending of the amide (Amide II band, ~1510-1570).- C-H stretching (aromatic and aliphatic, ~2800-3100). |
| Mass Spec. | - Molecular ion peak (M⁺) at m/z = 192.26. |
Potential Applications in Drug Development
The chemical structure of N-(4-amino-2-methylphenyl)butanamide suggests several potential avenues for investigation in drug discovery.
Neuroscience: Modulation of the GABAergic System
Derivatives of 4-amino-N-substituted butanamides are structurally related to the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[4] This structural similarity raises the possibility that they could interact with components of the GABAergic system. A key mechanism for related compounds is the inhibition of GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft.[4] By inhibiting GATs, these compounds can increase the concentration of GABA in the synapse, leading to enhanced inhibitory neurotransmission.
Caption: Potential mechanism of action in the GABAergic system.
This modulation of the GABAergic system suggests potential therapeutic applications in conditions characterized by neuronal hyperexcitability, such as:
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Epilepsy: By enhancing GABAergic inhibition, the compound could potentially suppress seizures.[4]
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Neuropathic Pain: Increased GABAergic tone in the spinal cord and brain can have analgesic effects.[4]
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Anxiety Disorders: Many anxiolytic drugs act by enhancing GABAergic neurotransmission.[4]
Anti-inflammatory Activity
Recent studies have explored novel benzoxazoles containing a 4-amino-butanamide moiety for their anti-inflammatory properties.[5] These compounds have been shown to inhibit the expression of pro-inflammatory cytokines such as IL-1β and IL-6. The N-(4-amino-2-methylphenyl)butanamide scaffold could serve as a starting point for the development of new anti-inflammatory agents. The mechanism may involve the modulation of inflammatory signaling pathways, although further research is needed to elucidate the precise targets.
Conclusion
N-(4-amino-2-methylphenyl)butanamide is a compound with a chemical structure that holds promise for applications in drug discovery, particularly in the fields of neuroscience and inflammation. While there is a notable lack of publicly available experimental data for this specific molecule, this guide provides a framework for its synthesis and characterization based on established chemical principles and data from related compounds. The potential for this compound to modulate the GABAergic system and exhibit anti-inflammatory properties warrants further investigation. This technical guide serves as a valuable resource for researchers and scientists interested in exploring the therapeutic potential of N-(4-amino-2-methylphenyl)butanamide and its derivatives.
References
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The Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]
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Chemchart. (n.d.). N-(2-AMINO-4-METHYLPHENYL)BUTANAMIDE (861534-82-9). Retrieved from [Link]
- Kim, J. E., et al. (2020). Novel Benzoxazoles Containing 4-Amino-Butanamide Moiety Inhibited LPS-Induced Inflammation by Modulating IL-6 or IL-1β mRNA Expression. Molecules, 25(1), 104.
-
PubChem. (n.d.). N-(2-Amino-4-methylphenyl)butanamide. Retrieved from [Link]
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